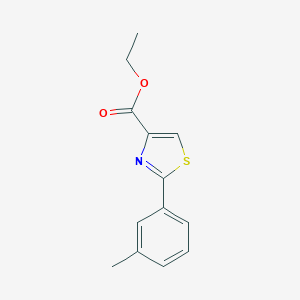

Ethyl 2-m-tolylthiazole-4-carboxylate

Description

Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Organic Synthesis

The thiazole nucleus, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, represents a cornerstone scaffold in the realms of medicinal chemistry and organic synthesis. nih.govresearchgate.net Its significance stems from its presence in a wide array of biologically active natural and synthetic compounds. A notable example from nature is thiamine (B1217682) (Vitamin B1), which contains a thiazole ring and is essential for metabolism. nih.govresearchgate.net

In medicinal chemistry, the thiazole ring is considered a "pharmacophore," a core structural feature responsible for a drug's physiological or pharmacological action. nih.govresearchgate.net Its derivatives have demonstrated a vast spectrum of therapeutic potentials, including antimicrobial, antiviral, anticancer, antifungal, anti-inflammatory, and antioxidant activities. researchgate.netnih.govwisdomlib.org The structural versatility of the thiazole ring allows for modifications at various positions, enabling the synthesis of compounds with tailored biological activities. nih.gov For instance, clinically approved drugs such as the antiretroviral ritonavir (B1064) and the anticancer agent tiazofurin (B1684497) incorporate the thiazole scaffold, highlighting its therapeutic importance. nih.gov The aromatic nature of the thiazole ring, which allows for the delocalization of pi (π) electrons, provides multiple reactive sites for various chemical reactions, making it a valuable building block in drug design and discovery. researchgate.net

From an organic synthesis perspective, thiazoles are versatile intermediates. The acidic proton at the C-2 position renders the ring highly reactive, making it a valuable synthon for constructing more complex molecules. nih.gov The Hantzsch thiazole synthesis, a classic reaction between α-halocarbonyl compounds and thioamides, remains a fundamental method for creating thiazole derivatives. nih.gov The development of modern synthetic methodologies continues to expand the library of accessible thiazole-based compounds for various applications, including materials science, where they are investigated for use in advanced polymers and as photographic sensitizers. nih.gov

Overview of Ethyl 2-m-tolylthiazole-4-carboxylate within Thiazole Research Context

This compound is a heterocyclic compound characterized by a central thiazole ring. This core is substituted at the 2-position with a meta-tolyl group (a benzene (B151609) ring with a methyl group at the third position) and at the 4-position with an ethyl carboxylate group (-COOCH₂CH₃). This specific arrangement of functional groups confers distinct chemical properties and potential for diverse applications.

The structural features of this compound make it a compound of interest in several scientific domains:

Medicinal Chemistry : As a derivative of the versatile thiazole scaffold, this compound is a candidate for investigation into various biological activities. The presence of the tolyl group and the ethyl ester moiety can modulate its interaction with biological targets, such as enzymes and receptors. Thiazole derivatives are known to exhibit anticancer properties, and modifications on the thiazole ring can influence their activity against specific cancer cell lines.

Agrochemical Chemistry : Compounds with similar structures have been explored for their potential as pesticides or herbicides. The molecular framework of this compound allows for interactions with biological systems that could inhibit the growth of pests.

Material Science : The compound's structure is also relevant to material science, where it can be investigated for the development of advanced materials like polymers and coatings.

Synthetic Intermediate : It serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, similar thiazole carboxylates are key intermediates in the synthesis of drugs like Febuxostat, which is used to treat hyperuricemia and gout. chemicalbook.comgoogle.com

The synthesis of this compound can be approached through methods like the Hantzsch synthesis or through modern cross-coupling reactions such as the Suzuki-Miyaura coupling.

Research Gaps and Objectives for Comprehensive Investigation of this compound

Despite its promising structural attributes, a thorough review of the scientific literature indicates that this compound has not been extensively studied. Several research gaps can be identified, pointing toward clear objectives for future investigation.

Identified Research Gaps:

Limited Biological Activity Data : While the broader class of thiazoles is well-studied, there is a scarcity of published data on the specific biological activities of this compound. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent remains largely unexplored.

Lack of Mechanistic Studies : The mechanism of action through which this specific compound might exert any biological effects is unknown. Understanding how it interacts with molecular targets is crucial for any potential therapeutic development.

Optimization of Synthesis : While general synthetic routes can be proposed, studies focused on optimizing the synthesis of this compound for high yield, purity, and cost-effectiveness are lacking.

Material Science Applications : The potential applications of this compound in material science are mentioned in general terms but have not been substantiated with specific studies on polymer or materials development.

Objectives for Future Research:

Systematic Screening for Biological Activity : To conduct comprehensive in vitro screening of this compound against a panel of human cancer cell lines, bacterial strains, and fungal pathogens to identify any significant biological activity.

Enzyme Inhibition Assays : To investigate the inhibitory activity of the compound against specific enzymes that are known drug targets, such as kinases or xanthine (B1682287) oxidase, given the relevance of the thiazole scaffold in inhibiting such enzymes.

Elucidation of Mechanism of Action : Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action using techniques such as molecular docking and biochemical assays.

Development of Optimized Synthetic Protocols : To explore and optimize various synthetic routes to this compound, focusing on improving reaction yields, reducing the number of steps, and utilizing greener chemistry principles.

Investigation of Physicochemical Properties for Material Science : To characterize the physicochemical properties of the compound, such as its thermal stability and electronic properties, to assess its potential for incorporation into novel materials.

A structured approach to address these research gaps will provide a comprehensive understanding of this compound and could unlock its potential in medicinal chemistry, agrochemistry, or material science.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

| This compound | C₁₄H₁₅NO₂S | 132089-33-9 | 2-m-tolyl group, 4-ethyl carboxylate group on thiazole |

| Ethyl 2-methylthiazole-4-carboxylate | C₇H₉NO₂S | 6436-59-5 | 2-methyl group, 4-ethyl carboxylate group on thiazole |

| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 5398-36-7 | 2-amino group, 4-ethyl carboxylate group on thiazole |

| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | C₁₃H₁₃NO₃S | 161797-99-5 | 2-(4-hydroxyphenyl) group, 4-methyl group, 5-ethyl carboxylate group on thiazole |

| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | C₁₂H₁₁ClN₂O₂S | Not explicitly found, derivative of O4I2 | 2-(4-chloroanilino) group, 4-ethyl carboxylate group on thiazole |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-8-17-12(14-11)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCPJZNCZBKRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569500 | |

| Record name | Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-33-9 | |

| Record name | Ethyl 2-(3-methylphenyl)-4-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132089-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(3-methylphenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatization of Ethyl 2 M Tolylthiazole 4 Carboxylate

Reactions at the Thiazole (B1198619) Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur atoms, as well as the electron-withdrawing ethyl carboxylate group at the 4-position and the electron-donating m-tolyl group at the 2-position. In general, electrophilic substitution on the thiazole ring is expected to occur at the C5 position, which is the most electron-rich carbon.

Nitration: The nitration of aromatic compounds is a classic electrophilic aromatic substitution. For 2-arylthiazoles, this reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemguide.co.uk The strong acid mixture generates the nitronium ion (NO₂⁺), which is the active electrophile. masterorganicchemistry.com For ethyl 2-m-tolylthiazole-4-carboxylate, the anticipated product would be the corresponding 5-nitro derivative.

Reaction Scheme: Nitration of this compound

Halogenation: Halogenation of the thiazole ring can be achieved using various reagents. For instance, bromination of 2-arylthiazoles can be accomplished with N-bromosuccinimide (NBS) in a suitable solvent like chloroform. researchgate.net The electrophilic bromine attacks the electron-rich C5 position of the thiazole ring.

Reaction Scheme: Bromination of this compound

Modifications of the Ester Group: Hydrolysis, Transesterification, and Amidation

The ethyl ester group at the 4-position of the thiazole ring is amenable to various nucleophilic acyl substitution reactions.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often carried out with a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, is a common method. nih.gov The reaction proceeds via saponification to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid.

| Reactant | Reagents | Product | Reference |

| This compound | 1. NaOH, H₂O/EtOH, Reflux2. HCl (aq) | 2-m-Tolylthiazole-4-carboxylic acid | nih.gov |

Transesterification: Transesterification allows for the conversion of the ethyl ester into other alkyl esters. organic-chemistry.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. For instance, reacting the ethyl ester with an excess of another alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid, will lead to the formation of the corresponding methyl ester. youtube.comchegg.com

| Reactant | Reagent/Catalyst | Product | Reference |

| This compound | Methanol, H₂SO₄ (cat.) | Mthis compound | masterorganicchemistry.comyoutube.com |

Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. researchgate.netmdpi.com This transformation can be achieved by heating the ester with the amine, sometimes in the presence of a catalyst. For example, reaction with benzylamine (B48309) would yield the corresponding N-benzylamide.

| Reactant | Reagent | Product | Reference |

| This compound | Benzylamine, Heat | N-Benzyl-2-m-tolylthiazole-4-carboxamide | researchgate.netresearchgate.net |

Derivatization of the m-Tolyl Substituent

The methyl group of the m-tolyl substituent can undergo reactions typical of benzylic positions.

Benzylic Bromination: The methyl group can be halogenated, for instance, via a radical mechanism using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). rsc.orgorganic-chemistry.org This reaction would introduce a bromine atom at the benzylic position, yielding an intermediate that is valuable for further functionalization.

Reaction Scheme: Benzylic Bromination

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.com This transformation converts the tolyl group into a carboxy-phenyl group, significantly altering the electronic and physical properties of the molecule.

| Reactant | Reagent | Product | Reference |

| This compound | KMnO₄, H₂O, Heat | 3-(4-(Ethoxycarbonyl)thiazol-2-yl)benzoic acid | libretexts.orgmasterorganicchemistry.comgoogle.com |

Palladium-Catalyzed Cross-Coupling Reactions and Other C-C/C-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in these reactions, it often first needs to be functionalized with a suitable leaving group, such as a halogen, at either the thiazole ring or the tolyl substituent.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For instance, a 5-bromothiazole (B1268178) derivative can be coupled with an arylboronic acid to form a 5-arylthiazole. Conversely, a bromo-substituted tolyl ring could be coupled with a thiazole-boronic acid derivative.

| Reactants | Catalyst/Base | Product | Reference |

| Ethyl 5-bromo-2-m-tolylthiazole-4-carboxylate + Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 5-phenyl-2-m-tolylthiazole-4-carboxylate | nih.gov |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium. organic-chemistry.orgnih.govlibretexts.orgyoutube.comnih.gov A 5-halothiazole derivative could be coupled with an arylstannane, or a 5-stannylthiazole could be reacted with an aryl halide.

| Reactants | Catalyst | Product | Reference |

| Ethyl 5-iodo-2-m-tolylthiazole-4-carboxylate + Phenyltributylstannane | Pd(PPh₃)₄ | Ethyl 5-phenyl-2-m-tolylthiazole-4-carboxylate | organic-chemistry.orgyoutube.com |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgyoutube.comorganic-chemistry.orgnih.govscirp.org A 5-halothiazole derivative can be coupled with a terminal alkyne to introduce an alkynyl substituent at the C5 position.

| Reactants | Catalyst/Co-catalyst/Base | Product | Reference |

| Ethyl 5-iodo-2-m-tolylthiazole-4-carboxylate + Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Ethyl 5-(phenylethynyl)-2-m-tolylthiazole-4-carboxylate | organic-chemistry.orgyoutube.comscirp.org |

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netyoutube.com A 5-bromothiazole derivative can be reacted with a primary or secondary amine to introduce an amino group at the C5 position.

| Reactants | Catalyst/Ligand/Base | Product | Reference |

| Ethyl 5-bromo-2-m-tolylthiazole-4-carboxylate + Aniline | Pd₂(dba)₃, BINAP, NaOtBu | Ethyl 5-(phenylamino)-2-m-tolylthiazole-4-carboxylate | wikipedia.orgresearchgate.netyoutube.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 M Tolylthiazole 4 Carboxylate Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of ethyl 2-m-tolylthiazole-4-carboxylate and its analogs. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, chemists can piece together the precise structure of these molecules. nih.govresearchgate.net

In the ¹H NMR spectrum of a typical this compound analog, distinct signals corresponding to the various protons are observed. For instance, the aromatic protons of the tolyl group typically appear as a multiplet in the range of δ 7.2–7.5 ppm. rsc.org The ethyl ester group gives rise to a characteristic quartet and triplet. The methylene (B1212753) (-CH2-) protons of the ethyl group are observed as a quartet, while the methyl (-CH3) protons appear as a triplet. nih.govrsc.org The proton on the thiazole (B1198619) ring itself will have a specific chemical shift that helps confirm the substitution pattern. nih.gov

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. rsc.org The carbonyl carbon of the ester group is typically found at a downfield chemical shift, often around 165 ppm. The carbons of the tolyl and thiazole rings also have characteristic chemical shifts that are sensitive to the electronic environment created by the substituents. nih.govrsc.org For example, in a series of related thiazole derivatives, the chemical shifts of the thiazole ring carbons (C2, C4, and C5) provide definitive evidence for the substitution pattern. nih.gov

Detailed analysis of various thiazole derivatives reveals specific NMR data. For example, the ¹H NMR spectrum of (Z)-2-(2-(2,4-dinitrophenyl)-hydrazinylidene)-3-ethyl-4-methyl-2,3-dihydrothiazole shows signals for the ethyl group as a triplet at δ 1.28–1.38 ppm and a quartet at δ 3.88–3.98 ppm. nih.gov Its ¹³C NMR spectrum confirms the ethyl group with signals at δ 12.98 (CH₃) and 30.67 ppm (CH₂). nih.gov The synthesis of peganumal A and B, which are thiazole alkaloids, was confirmed using ¹H and ¹³C NMR data, which were consistent with previously reported values. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. nih.govresearchgate.net For this compound and its analogs, both low-resolution and high-resolution mass spectrometry (HRMS) provide crucial data. rsc.org

Electron Ionization (EI) is a common ionization technique used in MS. rsc.org In the EI-MS spectrum of a thiazole derivative, a molecular ion peak (M⁺) is typically observed, which corresponds to the molecular weight of the compound. rsc.org For instance, for a compound with the molecular formula C₁₄H₁₆N₂O₂S, the mass spectrum would show a molecular ion peak at m/z 276. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govresearchgate.net The IR spectrum of this compound and its analogs displays characteristic absorption bands that correspond to the vibrations of specific bonds.

The most prominent peaks in the IR spectrum of these compounds include:

C=O stretch: A strong absorption band in the region of 1710-1760 cm⁻¹ is characteristic of the carbonyl group in the ethyl ester. libretexts.org For conjugated esters, this peak may be shifted to a slightly lower frequency. libretexts.org

C-O stretch: The C-O single bond of the ester group will also show a strong absorption, typically in the range of 1100-1300 cm⁻¹.

Aromatic C-H stretch: The C-H stretching vibrations of the tolyl ring are observed above 3000 cm⁻¹.

Aromatic C=C stretch: The stretching vibrations of the carbon-carbon double bonds in the tolyl and thiazole rings typically appear in the region of 1450-1600 cm⁻¹. researchgate.net

C-N and C-S stretches: The vibrations of the thiazole ring, involving C-N and C-S bonds, will also give rise to characteristic absorptions in the fingerprint region of the spectrum. nist.govresearchgate.net

For example, the IR spectrum of a related thiazole derivative showed a peak at 1399 and 1117 cm⁻¹ for the NO₂ group. nih.gov In another example, the IR spectra of thiazole-2-carboxylic acid showed bands in the OH region indicating strong intermolecular association. ulpgc.es

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. researchgate.net For novel derivatives of this compound that can be grown as single crystals, X-ray diffraction analysis can unambiguously confirm the molecular structure, including bond lengths, bond angles, and stereochemistry. jyu.fimdpi.com

The solid-state structure can reveal important details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. jyu.fi For example, the crystal structure of a thiazole derivative can confirm the planarity of the thiazole ring and the relative orientation of the tolyl and ethyl carboxylate substituents. nih.gov The analysis of fused triazolo/thiadiazole compounds with indole (B1671886) scaffolds has been confirmed using single crystal X-ray diffraction, which also revealed details about non-covalent interactions. jyu.fi

Hyphenated Techniques in the Analysis of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the identification of unknown compounds. researchgate.net For the analysis of this compound and its analogs, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.govresearchgate.net

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is suitable for the analysis of volatile and thermally stable thiazole derivatives. youtube.com The sample is first separated into its individual components in the GC column, and then each component is introduced into the mass spectrometer for identification. youtube.com

LC-MS is a more versatile technique that can be used for the analysis of a wider range of compounds, including those that are not volatile or are thermally labile. researchgate.net The separation is performed using high-performance liquid chromatography (HPLC), and the eluent is then introduced into the mass spectrometer. LC-MS is particularly useful for the analysis of reaction mixtures, allowing for the identification of products, byproducts, and unreacted starting materials. researchgate.net

Other hyphenated techniques like LC-NMR and LC-FTIR also exist, though they are less commonly used for routine analysis. researchgate.net These techniques can provide even more detailed structural information about the separated components. researchgate.net

Computational Chemistry and Theoretical Studies on Ethyl 2 M Tolylthiazole 4 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-m-tolylthiazole-4-carboxylate, DFT calculations, typically employing a basis set such as B3LYP/6-311++G(d,p), can elucidate the molecule's fundamental chemical properties. nih.govnih.gov

These calculations yield optimized molecular geometry, detailing bond lengths and angles. Key electronic parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Further analysis of the Molecular Electrostatic Potential (MEP) surface would reveal the charge distribution and identify electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV | Chemical reactivity and stability |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. Using software such as AutoDock or MolDock, the ligand is then placed into the binding site of the protein, and various conformations are sampled. nih.gov A scoring function is used to estimate the binding energy for each pose, with lower energy values indicating more favorable binding.

These simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, docking studies could predict its potential as an inhibitor for various enzymes implicated in disease. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |

| Inhibition Constant (Ki) | 0.5 µM | Predicted measure of inhibitory potency |

| Interacting Residues | Tyr23, Ser45, Leu89 | Amino acids in the binding pocket involved in interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities to identify the physicochemical properties, or "descriptors," that are most influential.

For a series of thiazole (B1198619) derivatives including this compound, a QSAR model could be developed to predict a specific biological activity, such as antimicrobial or anticancer effects. Molecular descriptors for the series would be calculated, encompassing constitutional, topological, and quantum chemical parameters.

Statistical methods like multiple linear regression or machine learning algorithms would then be used to create an equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, both in solution and when bound to a target protein, would offer insights into its conformational flexibility and the stability of the ligand-protein complex. nih.gov

These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements on a timescale of nanoseconds to microseconds. For the ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking, calculate the binding free energy, and identify subtle changes in protein conformation upon ligand binding. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms provides quantitative measures of stability and flexibility.

In Silico ADMET Prediction and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug development to assess the pharmacokinetic and safety profiles of a compound. Various computational models and software can predict these properties for this compound based on its structure.

These predictions help to identify potential liabilities, such as poor oral bioavailability or potential for toxicity, before significant resources are invested in synthesis and experimental testing. Key parameters evaluated include lipophilicity (logP), aqueous solubility, plasma protein binding, and adherence to established drug-likeness rules like Lipinski's Rule of Five. nih.gov

Table 3: Predicted ADMET Properties for this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| LogP | 2.8 | Good lipophilicity for membrane permeability |

| Aqueous Solubility | -3.5 (log mol/L) | Moderate solubility |

| Human Oral Absorption | >80% | High potential for oral bioavailability |

| Lipinski's Rule of Five | 0 violations | Indicates good drug-likeness properties |

Pharmacological and Biological Activity Profiling of Ethyl 2 M Tolylthiazole 4 Carboxylate and Its Derivatives

Antimicrobial Activity Research

Mechanistic Insights into Antimicrobial Action

The antimicrobial activity of thiazole (B1198619) derivatives, including those related to Ethyl 2-m-tolylthiazole-4-carboxylate, is attributed to their ability to interact with and inhibit essential microbial enzymes. The core thiazole ring is a key structural feature that facilitates these interactions through mechanisms such as hydrogen bonding and van der Waals forces. The specific antimicrobial effect is often modulated by the nature of substituents on the thiazole ring, which influence the compound's binding affinity and specificity for molecular targets.

Docking studies on certain thiazole derivatives, specifically those incorporating an indole-carboxylate moiety, have provided more concrete insights into their mechanism of action. For antibacterial activity, the inhibition of E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, has been identified as a probable target. mdpi.com Peptidoglycan is a critical component of the bacterial cell wall, and its disruption leads to cell lysis and death. The binding affinity of these derivatives to MurB was found to be significant, suggesting this as a primary mode of antibacterial action. mdpi.com

In the context of antifungal activity, the likely mechanism involves the inhibition of 14α-lanosterol demethylase (CYP51). mdpi.com This enzyme is a crucial component of the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for membrane integrity and function. By inhibiting CYP51, these thiazole derivatives disrupt ergosterol production, leading to a compromised cell membrane and ultimately, fungal cell death. mdpi.com

Further research has highlighted the effectiveness of various substituted thiazole derivatives against a range of pathogenic bacteria and fungi, underscoring the potential of this chemical scaffold in developing new antimicrobial agents. researchgate.netresearchgate.net For instance, certain chalcone-based thiazole derivatives have demonstrated potent activity against bacteria such as S. typhimurium, E. coli, M. flavus, and B. cereus. researchgate.net

Antitubercular Activity Research Against Mycobacterium tuberculosis

The 2-aminothiazole-4-carboxylate scaffold has emerged as a particularly promising template in the search for new drugs to combat Mycobacterium tuberculosis. nih.govplos.org Research in this area was partly inspired by the natural antibiotic thiolactomycin (B1682310) (TLM), which targets the β-ketoacyl-ACP synthase enzyme mtFabH, a key component of the mycobacterial fatty acid synthase-II (FAS-II) system. nih.govnih.gov

A significant study identified a series of 2-aminothiazole-4-carboxylate derivatives with potent activity against the virulent M. tuberculosis H37Rv strain. plos.orgnih.gov A key finding from this research was the dissociation between whole-cell activity and specific enzyme inhibition. For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to be a highly potent inhibitor of M. tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM). nih.govplos.org However, this compound showed no inhibitory activity against the intended target, mtFabH. plos.orgnih.gov

Conversely, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate , effectively inhibited the mtFabH enzyme with an IC₅₀ of 0.95 µg/mL but was inactive against the whole M. tuberculosis organism. nih.govplos.org These results strongly suggest that while the 2-aminothiazole-4-carboxylate scaffold is a valuable starting point for new antitubercular agents, the mechanism of action for the most potent compounds may not involve the inhibition of mtFabH or other FAS-II enzymes. plos.orgnih.gov The precise molecular target for these highly active compounds remains to be elucidated. nih.gov

Separately, research into other thiazole-containing structures, such as 2-mercaptobenzothiazoles, has identified a different potential target in M. tuberculosis: the type II NADH dehydrogenase (NDH-2). nih.gov Inhibition of this enzyme disrupts the mycobacterial respiratory pathway and depletes intracellular ATP levels, leading to a bactericidal effect. nih.gov This highlights that the broader thiazole class can exhibit antitubercular activity through various mechanisms.

Table 1: Antitubercular Activity of Selected 2-Aminothiazole-4-Carboxylate Derivatives

| Compound | Activity against M. tuberculosis H37Rv (MIC) | Activity against mtFabH (IC₅₀) | Reference |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 µg/mL (240 nM) | No activity | nih.govplos.org |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | Inactive | 0.95 µg/mL | nih.govplos.org |

Investigation of Carbonic Anhydrase (CA) Inhibition

Thiazole-containing compounds, including this compound, have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.govnih.gov

This compound itself has demonstrated significant inhibitory potency against human carbonic anhydrase III (hCA III). Studies have emphasized that the presence of a carboxylic acid group at the 4-position of the thiazole ring is crucial for enhancing CA inhibitory activity.

Derivatives of the thiazole scaffold have shown varied and often selective inhibition profiles against different CA isoforms. For example, a series of 2,4-dioxothiazolidinyl acetic acids were found to be submicromolar inhibitors of the tumor-associated isoform hCA XII, while showing little to no activity against cytosolic isoforms hCA I and II, or the related transmembrane isoform hCA IX. nih.gov In another study, substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates were identified as inhibitors of bovine carbonic anhydrase II (bCA II). osti.gov Furthermore, other heterocyclic systems incorporating the thiazole structure have yielded potent and selective inhibitors for various isoforms, including the brain-associated hCA VII and the tumor-related hCA IX and XII. nih.govnih.govresearchgate.net

Table 2: Carbonic Anhydrase Inhibition by Selected Thiazole Derivatives

| Compound/Derivative Class | Target CA Isoform(s) | Inhibition Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| This compound | hCA III | Significant (Kᵢ value reported) | |

| 2,4-Dioxothiazolidinyl acetic acids | hCA XII | 0.30–0.93 µM (Kᵢ) | nih.gov |

| Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates | bCA II | 1.26 µM (IC₅₀ for most active) | osti.gov |

| Morpholine derived thiazoles | bCA II | 9.64 µM (Kᵢ for most potent) | rsc.org |

Other Emerging Biological Activities (e.g., Anti-inflammatory, Antidiabetic, Anticonvulsant)

Beyond antimicrobial and enzyme-inhibiting properties, derivatives of this compound are being explored for a range of other therapeutic applications.

Anti-inflammatory Activity: The anti-inflammatory potential of thiazole-related structures has been noted in several studies. One investigation found that a triazole-carboxylate ester exhibited a significant, dose-dependent inhibition of thermally-induced protein denaturation, a common in vitro method for assessing anti-inflammatory action. nih.gov At the highest tested concentration, the compound showed 71.1% inhibition, comparable to the standard drug Aspirin. nih.gov Additionally, the inhibition of the 15-lipoxygenase (15-LOX) enzyme by certain thiazole derivatives is relevant, as this enzyme plays a role in inflammatory pathways. osti.gov

Antidiabetic Activity: Several classes of thiazole derivatives have shown promise as potential antidiabetic agents. Morpholinothiazolyl-2,4-thiazolidinediones and other thiazolyl-2,4-thiazolidinediones have been reported to possess insulinotropic effects, meaning they can stimulate insulin (B600854) secretion from pancreatic cells. nih.govnih.gov Some of these compounds also demonstrated an ability to increase glucose uptake. nih.gov These dual actions, targeting both insulin release and glucose utilization, make this class of compounds interesting leads for the development of new antidiabetic drugs. nih.govnih.gov

Anticonvulsant Activity: The thiazole and related thiazolidinone scaffolds are being actively investigated for the development of new anticonvulsant drugs. Screening studies have identified lead compounds, such as 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone , which exhibit significant anticonvulsant properties in preclinical models. zsmu.edu.ua Other research on different series of thiazole-bearing 4-thiazolidinones has also yielded compounds with excellent anticonvulsant activity in both the pentylenetetrazole-induced seizure and maximal electroshock seizure tests. nuph.edu.uamdpi.com Some studies suggest that the mechanism of action for certain derivatives may involve the enhancement of the neurotransmitter GABA (γ-aminobutyric acid) in the brain. nih.gov

Table 3: Summary of Other Emerging Biological Activities

| Activity | Compound Class/Derivative | Key Research Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | 5-pyridin-2-yl-1H- nih.govnih.govtriazole-3-carboxylic acid ethyl ester | Inhibited heat-induced egg albumin denaturation by 71.1%. | nih.gov |

| Antidiabetic | Morpholinothiazolyl-2,4-thiazolidinediones | Increased insulin release and glucose uptake in vitro. | nih.gov |

| Anticonvulsant | 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | Identified as a lead compound with high anticonvulsant properties. | zsmu.edu.ua |

| Anticonvulsant | Thiazole-bearing 4-thiazolidinones | Showed excellent activity in multiple seizure models. | mdpi.com |

Structure Activity Relationship Sar Studies of Ethyl 2 M Tolylthiazole 4 Carboxylate Analogues

Influence of Substituents on the m-Tolyl Ring on Biological Efficacy

The m-tolyl group at position 2 of the thiazole (B1198619) ring plays a significant role in the molecule's interaction with biological targets. The position of the methyl group (meta) and the potential for additional substitutions on the phenyl ring can modulate activity through steric and electronic effects.

Research on analogous 2-phenylthiazole (B155284) structures provides insight into how substituents on the aromatic ring can influence biological outcomes. For instance, in a series of 2-phenylthiazole-4-carboxamide (B13865131) derivatives evaluated for anticancer activity, the introduction of different substituents on the phenyl ring led to varied cytotoxic profiles against human cancer cell lines. A 3-fluoro substituent resulted in good cytotoxic activity across all tested cell lines, while a 4-methoxy group improved activity against Caco-2 cells, and a 2-methoxy group maintained high activity against HT-29 and T47D cell lines. nih.gov These findings suggest that both the electronic nature (electron-withdrawing like fluoro) and the position of the substituent are key factors.

While direct studies on a wide range of substituted 2-m-tolylthiazole-4-carboxylates are limited, the principles from 2-phenylthiazole analogues suggest that modifying the m-tolyl ring could fine-tune the biological efficacy. The introduction of electron-withdrawing or electron-donating groups, or larger, bulkier groups, would alter the molecule's polarity, hydrogen-bonding capacity, and steric fit within a target protein's binding site.

Table 1: Influence of Phenyl Ring Substituents on Cytotoxic Activity of Analogue Series

| Compound Analogue Base | Substituent on Phenyl Ring | Effect on Biological Activity | Reference |

|---|---|---|---|

| 2-Phenylthiazole-4-carboxamide | 3-Fluoro | Good cytotoxic activity against T47D, Caco-2, and HT-29 cell lines. | nih.gov |

| 2-Phenylthiazole-4-carboxamide | 4-Methoxy | Improved activity against Caco-2 cells. | nih.gov |

| 2-Phenylthiazole-4-carboxamide | 2-Methoxy | Maintained high activity against HT-29 and T47D cells. | nih.gov |

Role of the Ester Moiety at Position 4 on Activity Profiles

The ethyl carboxylate group at the C4 position of the thiazole ring is a crucial element for tuning the molecule's pharmacokinetic and pharmacodynamic properties. Modifications at this site, including hydrolysis to a carboxylic acid or conversion to various amides, have been shown to significantly impact biological activity.

Hydrolysis of the ethyl ester to its corresponding carboxylic acid (2-m-tolylthiazole-4-carboxylic acid) increases the molecule's hydrophilicity. This change can alter solubility, cell permeability, and binding interactions with target enzymes or receptors. In some related thiazole series, the presence of a carboxylic acid at position 4 has been identified as essential for certain inhibitory activities.

Replacing the ester with an amide linkage (carboxamide) opens up a wide range of possibilities for introducing new substituents and modulating activity. Studies on 2-amino-thiazole-4-carboxamides as potential antitumor agents revealed that the nature of the amide substituent is critical for potency. jst.go.jp For example, converting the C4-ester to different amide derivatives in a series of 2-substituted-aminothiazole-4-carboxylates led to compounds with a broad spectrum of antitumor activity. nih.gov Specifically, the analogue Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate showed remarkable activity against a leukemia cell line. nih.gov This highlights that the ester moiety serves as a key site for modification to enhance or alter the biological profile.

Table 2: Effect of Modifications at Position 4 of the Thiazole Ring

| Original Group at C4 | Modified Group at C4 | Observed Impact on Properties/Activity | Reference |

|---|---|---|---|

| Ethyl Ester | Carboxylic Acid | Increases hydrophilicity, potentially altering solubility and target binding. | |

| Ethyl Ester | Substituted Amide (e.g., -CONH-R) | Allows for diverse substitutions that can significantly enhance antitumor activity. | jst.go.jpnih.gov |

Impact of Modifications at Position 2 of the Thiazole Ring

The substituent at the C2 position of the thiazole ring is a primary determinant of the molecule's biological specificity and potency. In the parent compound, this position is occupied by an m-tolyl group. Replacing this group with other moieties, such as different aryl, alkyl, or amino groups, can lead to substantial changes in biological activity.

Structure-activity relationship studies on various 2,4-disubstituted thiazoles have demonstrated the importance of the C2-substituent. For example, in a series of antitumor agents based on the ethyl 2-aminothiazole-4-carboxylate scaffold, modifying the amino group at the C2 position with different substituents was a key strategy. nih.gov The introduction of a 3-(diethylamino)-propanamido group at this position yielded a compound with potent and broad-spectrum anticancer activity. nih.gov

In other studies, replacing the aryl group at C2 with different heterocyclic or bulky aliphatic groups has been explored to modulate activity against various targets, including metallo-β-lactamases and cancer cell lines. nih.gov Research on dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) showed that replacing a benzothiazole (B30560) ring with a 4-phenylthiazole (B157171) moiety at this position was critical for achieving potent dual inhibition, suggesting that a bulky group at C2 is favored by these enzymes. nih.gov These findings underscore that the 2-m-tolyl group is not merely a structural placeholder but an active contributor to the molecule's biological profile, and its replacement is a valid strategy for developing analogues with different or improved activities.

Table 3: Impact of C2-Substituent Modification on Biological Activity

| Scaffold | Substituent at C2 | Resulting Biological Activity | Reference |

|---|---|---|---|

| Ethyl thiazole-4-carboxylate | Substituted Amino Group | Potent antitumor activity. | nih.gov |

| Thiazolidine-4-carboxylic Acid | Various Aryl Groups | Neuraminidase inhibition. | jocpr.comresearchgate.net |

| Carboxylic Acid | Various Substituted Groups | Metallo-β-lactamase inhibition. | nih.gov |

Positional Isomerism and Stereochemical Effects on Biological Activity

The spatial arrangement of atoms and functional groups in a molecule can have a profound effect on its biological activity. For Ethyl 2-m-tolylthiazole-4-carboxylate, both positional isomerism of the methyl group on the phenyl ring and potential stereoisomerism are important considerations.

Positional isomerism, which involves changing the methyl group from the meta position to the ortho or para positions, can significantly alter the molecule's steric and electronic properties. The meta-substituted tolyl group has a different electronic influence and presents a different three-dimensional shape compared to its para-substituted analogue, Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate. sigmaaldrich.com These differences can affect how the molecule fits into a binding pocket and interacts with target residues, often leading to variations in potency and selectivity. For instance, in a study of trisubstituted thiazoles as antiproliferative agents, replacing a p-tolyl group with a cyclohexyl moiety (removing aromaticity and changing shape) resulted in a 1.3-fold decrease in potency, demonstrating the importance of the aryl group's nature and substitution pattern. nih.gov

Furthermore, if the thiazole ring is reduced to a thiazolidine (B150603), as is common in the synthesis of related analogues, a chiral center is created at the C2 position. This leads to the formation of diastereomers (e.g., cis and trans isomers). Studies on 2-substituted phenyl-thiazolidine-4-carboxylic acids have shown that this condensation often produces a mixture of cis-(2R,4R) and trans-(2S,4R) diastereomers. jocpr.comresearchgate.net These stereoisomers can exhibit different biological activities, as the spatial orientation of the phenyl group relative to the rest of the molecule is critical for target interaction. The ratio of these isomers can even be influenced by the solvent used during synthesis, highlighting the sensitivity of the molecule's stereochemistry. researchgate.net

Table 4: Effects of Isomerism on Thiazole Analogues

| Type of Isomerism | Example Comparison | Observed Effect | Reference |

|---|---|---|---|

| Positional Isomerism | meta-tolyl vs. para-tolyl | Distinct steric and electronic effects, influencing binding affinity. | |

| Stereoisomerism | Cis vs. Trans diastereomers in thiazolidine analogues | Formation of distinct isomers with potentially different biological activities. The ratio can be solvent-dependent. | jocpr.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for preparing Ethyl 2-m-tolylthiazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl 2-chloroacetate with m-tolylthiourea derivatives under reflux conditions. Key parameters include:

- Solvent selection : Absolute ethanol or toluene for improved solubility and reaction efficiency .

- Catalyst use : Acidic conditions (e.g., glacial acetic acid) to facilitate cyclization .

- Reaction time : 4–6 hours under reflux to ensure completion, monitored via TLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can spectroscopic and crystallographic methods validate the structure of Ethyl 2-m-tolylthiazole-4-carboxylate?

- Methodological Answer :

- NMR : and NMR to confirm substituent positions (e.g., m-tolyl group at C2 and ester at C4). Expected signals include aromatic protons at δ 7.2–7.5 ppm and ester carbonyl at ~165 ppm .

- X-ray crystallography : Use SHELX programs for structure refinement. Analyze bond angles and torsion angles to resolve puckering in the thiazole ring .

Q. What computational methods predict the electronic properties of Ethyl 2-m-tolylthiazole-4-carboxylate?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate HOMO-LUMO gaps and electrostatic potential maps. Key steps:

- Basis set : 6-311++G(d,p) for geometry optimization .

- Solvent effects : Include implicit solvent models (e.g., PCM) for reactivity predictions .

Advanced Research Questions

Q. How do substitution patterns on the thiazole ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrophilic substitution : The electron-withdrawing ester group at C4 directs electrophiles to C5. Use halogenation (NBS) or nitration (HNO/HSO) to functionalize C5 .

- Suzuki coupling : Replace m-tolyl with aryl boronic acids. Optimize Pd catalyst (e.g., Pd(PPh)) and base (KCO) in DMF/HO .

Q. How can biological activity assays distinguish between thiazole-derived antimicrobial and anticancer mechanisms?

- Methodological Answer :

- Antimicrobial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare MIC values with control drugs .

- Anticancer profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Assess apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What strategies resolve contradictions in DFT-predicted vs. experimental vibrational spectra?

- Methodological Answer :

- Frequency scaling : Apply empirical scaling factors (0.961–0.987) to DFT-calculated IR frequencies .

- Conformational sampling : Use molecular dynamics (MD) to identify dominant conformers contributing to experimental peaks .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data vs. NMR-based conformational analysis?

- Methodological Answer :

- Dynamic effects : NMR captures time-averaged conformations, while X-ray shows static structures. Use variable-temperature NMR to probe ring puckering dynamics .

- DFT-MD synergy : Combine DFT-optimized geometries with MD simulations to model temperature-dependent conformational changes .

Advanced Methodological Tables

Table 1 : Key synthetic parameters for Ethyl 2-m-tolylthiazole-4-carboxylate

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Solvent | Absolute ethanol | |

| Catalyst | Glacial acetic acid | |

| Reaction time | 4–6 hours (reflux) | |

| Purification method | Column chromatography |

Table 2 : Computational vs. experimental spectral data

| Property | DFT Prediction (B3LYP) | Experimental | Deviation |

|---|---|---|---|

| C=O stretch (cm⁻¹) | 1725 | 1732 | 0.4% |

| HOMO-LUMO gap (eV) | 4.1 | – | – |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.